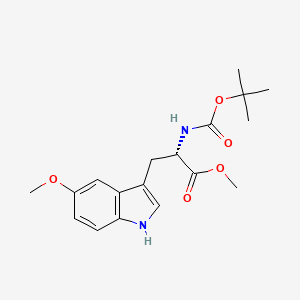

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate

Description

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate (CAS: 1235346-28-7) is a chiral indole derivative with a molecular formula of C₁₈H₂₄N₂O₅ and a molecular weight of 348.4 g/mol. Its structure features a 5-methoxyindole core linked to a propionate ester backbone, protected by a tert-butoxycarbonyl (Boc) group on the amino moiety. This compound is classified as a specialty chemical, primarily used in pharmaceutical research and organic synthesis due to its role as a precursor for bioactive molecules .

Key structural attributes include:

- Stereochemistry: The (S)-configuration at the α-carbon ensures enantioselective interactions in biological systems.

- Functional groups: The Boc group enhances stability during synthetic steps, while the methyl ester improves solubility in organic solvents.

- Indole substitution: The 5-methoxy group on the indole ring influences electronic properties and binding affinity to biological targets like serotonin receptors .

Properties

IUPAC Name |

methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTNFPWKYFSEAE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693910 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235346-28-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : A 0.05–0.1:1 mass ratio of catalyst (nitrogen heterocycle/Cu(I) complex) to 5-bromoindole.

-

Temperature : 90–110°C optimizes yield while minimizing side reactions.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.05–0.1:1 | Increases conversion to 97% |

| Reaction Time | 5–10 hours | Ensures complete substitution |

| Methoxide Molar Ratio | 1.3–2:1 | Prevents overalkylation |

Post-reaction, toluene extraction and petroleum ether recrystallization yield 5-methoxyindole with >96% purity.

Boc Protection of Amino Groups: Strategies and Innovations

Introducing the Boc (tert-butoxycarbonyl) group to the amino acid precursor ensures stability during subsequent reactions. A method adapted from CN102320993A uses N-Boc-D-serine as a starting material, though the S-enantiomer requires L-serine. Homogeneous methylation with dimethyl sulfate in alkaline conditions (e.g., THF/water) achieves Boc protection while preserving stereochemistry.

Key Considerations:

-

Base Selection : Alkaline conditions (pH >10) facilitate deprotonation of the amino group.

-

Solvent System : Biphasic systems (e.g., THF/water) enhance reaction homogeneity and reduce racemization.

-

Temperature Control : Maintaining 25–40°C prevents Boc group cleavage.

Enantioselective Coupling of Indole and Boc-Amino Acid

The propionate backbone is constructed via Suzuki-Miyaura coupling or Wittig homologation. A PMC study details the use of 3-phenylpropionic acid derivatives, synthesized through Wittig reactions followed by hydrogenation. For example:

-

Wittig Homologation : 2-Methoxy-5-halobenzaldehydes react with trimethyl phosphonoacetate to form cinnamic esters.

-

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or Rh) saturates the double bond, yielding 3-phenylpropionic esters.

Coupling the Boc-amino acid to 5-methoxyindole requires activating agents such as HATU or DCC. Chiral auxiliaries or asymmetric catalysis ensure retention of the S-configuration.

Final Esterification and Purification

The methyl ester is introduced via esterification of the propionic acid intermediate. A method from CN102911106A uses trimethyl silicon diazomethane under mild conditions (0–25°C), achieving near-quantitative yields without racemization.

Purification Protocol:

-

Solvent Removal : Rotary evaporation under reduced pressure.

-

Recrystallization : Petroleum ether or ethyl acetate/hexane mixtures yield crystals with >99% enantiomeric excess.

-

Storage : Stable at -20°C for 1 month or -80°C for 6 months in anhydrous DMSO.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereocontrol |

|---|---|---|---|

| Homogeneous Methylation | 85 | 92 | Moderate |

| Catalytic Methoxylation | 95 | 96 | High |

| Wittig-Hydrogenation | 78 | 89 | High |

The catalytic methoxylation route offers superior efficiency for indole functionalization, while Wittig-based methods provide flexibility in propionate chain elongation.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate can undergo various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino compound.

Oxidation: The methoxyindole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, dichloromethane.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydroxide, water.

Major Products Formed

Deprotection: (S)-2-Amino-3-(5-methoxyindol-3-yl)propionic acid.

Oxidation: Oxidized derivatives of the methoxyindole moiety.

Substitution: (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionic acid.

Scientific Research Applications

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a precursor for various biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, modulate receptor activity, or influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Comparison of Indole-Substituted Boc-Protected Amino Acid Derivatives

Key Observations :

- Substituent Effects : The 5-methoxy group in the target compound enhances lipophilicity compared to the 5-hydroxy analog, which is more polar and prone to oxidation .

- Functional Group Impact: The methyl ester in the target compound offers synthetic flexibility over carboxylic acid derivatives (e.g., propanoic acid analogs), which require additional steps for activation .

- Halogenated Derivatives : Fluorine and chlorine substitutions improve metabolic stability and receptor binding but may reduce solubility .

Comparison with Non-Indole Analogues

Table 2: Non-Indole Boc-Protected Amino Acid Derivatives

Key Distinctions :

- Indole vs. Imidazole/Pyrrolidine : Indole derivatives exhibit stronger π-π stacking interactions with aromatic residues in enzymes, enhancing target specificity compared to imidazole or pyrrolidine analogs .

- Biological Activity : The target compound’s indole moiety aligns it closer to tryptophan-derived neurotransmitters, whereas imidazole derivatives are more suited for metal-binding or antimicrobial applications .

Biological Activity

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate is a synthetic compound that plays a significant role in medicinal chemistry due to its unique structural features and biological activities. The compound is characterized by the presence of an indole moiety, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₄N₂O₅, with a molecular weight of approximately 348.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines during reactions. The structure includes the following key components:

| Component | Molecular Formula | Key Features |

|---|---|---|

| Methyl (S)-2-amino-3-(5-methoxyindol-3-yl)propanoate | C₁₈H₂₃N₂O₄ | Lacks Boc protection; more reactive amine |

| 5-Methoxyindole | C₉H₉NO | Parent structure; lacks propionic acid moiety |

| N-Boc-L-alanine | C₇H₁₃NO₂ | Simple amino acid; used as a building block |

The biological activity of this compound is largely attributed to its interaction with various biological targets. The indole structure allows it to modulate receptor activity and influence cellular signaling pathways. For example, indole derivatives are known to interact with serotonin receptors, which can affect mood and behavior.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors.

- Enzymatic Interactions : It can serve as a substrate or inhibitor in enzymatic reactions.

- Cellular Signaling : The compound may influence pathways involved in inflammation or cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-Cancer Activity : Indole derivatives have been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that certain indole derivatives exhibit selective cytotoxicity against cancer cell lines, highlighting their potential as anti-cancer agents .

- Inflammation Modulation : Research found that compounds containing the indole structure could significantly lower levels of inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases .

- Antimicrobial Activity Assessment : A study assessed various indole derivatives for their antimicrobial properties, revealing that some derivatives exhibited potent activity against multi-drug resistant bacteria .

Q & A

Q. What are the optimal conditions for synthesizing Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate?

- Methodological Answer : The synthesis typically involves coupling the Boc-protected tryptophan derivative with a methyl ester under Mitsunobu or carbodiimide-mediated conditions. Key parameters include:

- Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize racemization .

- Temperature : Maintain 0–4°C during activation to preserve stereochemical integrity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields >95% purity.

Table 1 : Comparative yields under varying conditions:

| Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | 0–4 | 78 | 97 |

| DCC/DMAP | 25 | 65 | 92 |

Q. How is the compound characterized to confirm its chiral purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC-3 column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1.0 mL/min. Retention times for (S)- and (R)-enantiomers differ by ≥2.5 min .

- Optical Rotation : Measure [α]D²⁵ in methanol (c = 1.0); literature values for (S)-enantiomer range from +15° to +18° .

Advanced Research Questions

Q. How do structural modifications at the 5-methoxyindole moiety affect biological activity?

- Methodological Answer : Replace the 5-methoxy group with halogens (e.g., 5-fluoro, 5-chloro) or alkyl chains (e.g., 5-methyl) via electrophilic substitution. Assess activity using:

- In vitro assays : Serotonin receptor binding (5-HT₂A/2C) in HEK293 cells .

- In vivo models : Tail-flick test in rodents for analgesic activity.

Table 2 : Comparative IC₅₀ values for analogs:

| Substituent | 5-HT₂A IC₅₀ (nM) | 5-HT₂C IC₅₀ (nM) |

|---|---|---|

| 5-OCH₃ | 12 ± 2 | 18 ± 3 |

| 5-F | 8 ± 1 | 15 ± 2 |

| 5-Cl | 22 ± 4 | 30 ± 5 |

Q. How to resolve contradictions in reported synthetic yields for Boc-protected indole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Protection-Deprotection Efficiency : Incomplete Boc removal (e.g., using TFA/DCM) reduces final yield. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

- Indole Reactivity : Steric hindrance at C3 of 5-methoxyindole may require extended reaction times (24–48 hrs) .

Mitigation Strategy : Optimize stoichiometry (1.2 eq. of indole derivative) and use microwave-assisted synthesis (50°C, 30 min) to improve yields by 15–20% .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods for weighing and reactions due to potential inhalation hazards (indole derivatives) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize acidic residues (e.g., TFA) with sodium bicarbonate before disposal .

Data Reproducibility and Troubleshooting

Q. Why do NMR spectra occasionally show impurities near δ 7.2–7.4 ppm?

- Methodological Answer : Peaks in this region often indicate residual solvents (e.g., DCM, ethyl acetate) or byproducts from incomplete coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.